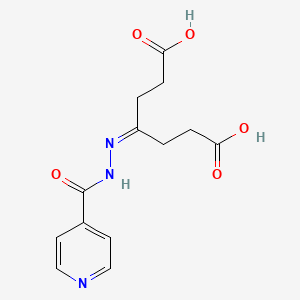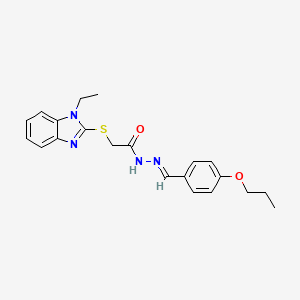
Heptanedioic acid, 4-oxo-, isonicotinoyl hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanedioic acid, 4-oxo-, isonicotinoyl hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of an azomethine group (-NHN=CH-)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of heptanedioic acid, 4-oxo-, isonicotinoyl hydrazone typically involves the reaction of heptanedioic acid, 4-oxo- with isonicotinic acid hydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Heptanedioic acid, 4-oxo-, isonicotinoyl hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of heptanedioic acid.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Heptanedioic acid, 4-oxo-, isonicotinoyl hydrazone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of heptanedioic acid, 4-oxo-, isonicotinoyl hydrazone involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonicotinic acid hydrazide: A well-known antitubercular agent.
Heptanedioic acid derivatives: Various derivatives with different functional groups.
Other hydrazones: Compounds with similar azomethine linkages.
Uniqueness
Heptanedioic acid, 4-oxo-, isonicotinoyl hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as an antimicrobial agent, particularly against drug-resistant strains of tuberculosis, sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
63041-19-0 |
|---|---|
Molekularformel |
C13H15N3O5 |
Molekulargewicht |
293.27 g/mol |
IUPAC-Name |
4-(pyridine-4-carbonylhydrazinylidene)heptanedioic acid |
InChI |
InChI=1S/C13H15N3O5/c17-11(18)3-1-10(2-4-12(19)20)15-16-13(21)9-5-7-14-8-6-9/h5-8H,1-4H2,(H,16,21)(H,17,18)(H,19,20) |
InChI-Schlüssel |
KVKTWIRECGLOBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C(=O)NN=C(CCC(=O)O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B11987023.png)
![4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol](/img/structure/B11987026.png)
![2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide](/img/structure/B11987031.png)
![N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine](/img/structure/B11987038.png)
![N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11987042.png)
![2-(2-Chlorophenyl)-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11987048.png)
![4-(4-chlorophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11987050.png)
![2-[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11987061.png)

![Ethyl 2-{[(2-ethoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11987072.png)
![N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]acetamide](/img/structure/B11987075.png)
![Propyl 2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11987082.png)


